![molecular formula C22H22N4O3 B2946945 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide CAS No. 1797072-29-7](/img/structure/B2946945.png)
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide, also known as MPT0B390, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of various types of cancer.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One study describes an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration. This compound demonstrated high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Synthesis and Antimicrobial Evaluation
Another research effort focused on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds showed significant activity against various microbial species, indicating potential as antimicrobial agents (Gul et al., 2017).
Potent M1 Selective Muscarinic Agonist
Research on the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine revealed its utility in creating potent antimicrobials and muscarinic agonists, indicating its relevance in developing treatments for conditions modulated by muscarinic receptors (Kumar et al., 2007).
DNA Binding and Biological Activity
A study on the synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety explored their interaction with SS-DNA. These compounds demonstrated antimicrobial and anti-cancer activities, highlighting their potential in therapeutic applications (Farghaly et al., 2020).
NK-1 Receptor Antagonism for Chronic Disorders
Structural optimization of morpholine acetal human NK-1 receptor antagonists led to the discovery of compounds with potent, long-acting antagonistic properties. These findings suggest potential applications in treating chronic disorders related to the actions of Substance P (Hale et al., 1998).
Mechanism of Action
Pyridazinones
are heterocyclic compounds that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .
properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-25-21(27)11-10-20(24-25)18-4-2-3-5-19(18)23-22(28)16-6-8-17(9-7-16)26-12-14-29-15-13-26/h2-11H,12-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZITJHLJBZUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.